1-Bromo-2,4-dimethyl-5-nitrobenzene

Synthetic Methodology Process Chemistry Yield Optimization

Sourcing regioisomerically pure bromonitroarenes with defined substitution for reproducible cross-coupling remains challenging. 1-Bromo-2,4-dimethyl-5-nitrobenzene (CAS 69383-59-1) resolves this with its unambiguous C1-Br/C2,C4-diMe/C5-NO2 pattern. • Predictable reactivity & product selectivity vs. alternative isomers in Suzuki-Miyaura and Buchwald-Hartwig couplings. • Dual handles-Br for Pd-catalyzed coupling, NO₂ for selective amine reduction-enable modular pharma/agrochemical diversification. • Batch-specific COA; ≥98% purity; cold-chain shipped (2-8°C).

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 69383-59-1
Cat. No. B1281908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dimethyl-5-nitrobenzene
CAS69383-59-1
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])Br)C
InChIInChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3
InChIKeyHYYJANCKMGXHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dimethyl-5-nitrobenzene Sourcing and Characterization


1-Bromo-2,4-dimethyl-5-nitrobenzene (CAS 69383-59-1) is a polysubstituted aromatic compound classified as a bromonitroarene, containing bromo, nitro, and methyl substituents on a benzene core . It is a pale yellow solid with a melting point of 54–56 °C and a predicted boiling point of 293.6 °C . It serves primarily as a versatile synthetic intermediate in pharmaceutical, agrochemical, and dyestuff research and development .

Regiospecific bromonitroarene building block
Solid-state form supports handling and storage
Compatible with cross-coupling and nitro reduction

Why 1-Bromo-2,4-dimethyl-5-nitrobenzene Cannot Be Replaced


1-Bromo-2,4-dimethyl-5-nitrobenzene cannot be freely substituted with other bromonitroarenes because its specific substitution pattern—bromo at C1, methyls at C2 and C4, and nitro at C5—imparts a unique regioelectronic profile that governs its reactivity in cross-coupling, nucleophilic aromatic substitution, and downstream functionalization . Alternative isomers (e.g., 2-bromo-4,5-dimethylnitrobenzene or 1-bromo-3,4-dimethyl-5-nitrobenzene) differ in substitution pattern, leading to divergent reaction outcomes and product selectivity [1]. The following quantitative evidence demonstrates where this specific regioisomer offers measurable differentiation.

Regioisomer mismatch Different substitution patterns may shift cross-coupling selectivity and product distribution.
QC reliability gap Alternative isomers often lack well-defined melting points, complicating rapid identity checks.
Route sensitivity Synthetic yields vary with starting isomer and nitration conditions; direct replacement may alter throughput.

1-Bromo-2,4-dimethyl-5-nitrobenzene Differentiation Evidence


Nitration vs. Bromination Synthetic Yield

1-Bromo-2,4-dimethyl-5-nitrobenzene can be synthesized via direct nitration of 2,6-dimethylbromobenzene using fuming nitric acid, achieving a high isolated crude yield of 10 g from 10 g of starting material (quantitative conversion) . In contrast, alternative methods such as nitration of 2,4-dimethylbromobenzene with 60% nitric acid provide a lower crude yield of 6.5 g from 9 g of starting material (72% yield), demonstrating that the choice of starting isomer and reaction conditions significantly impacts synthetic efficiency .

Synthetic Yield
Method context
~100% crude yield (fuming HNO₃) vs 72% (60% HNO₃)
Reported yield advantage supports route selection for process development.
Fuming HNO₃/AcOH vs 60% HNO₃; cross-study comparison.
Synthetic Methodology Process Chemistry Yield Optimization

Melting Point and Density for Purity Control

1-Bromo-2,4-dimethyl-5-nitrobenzene exhibits a sharp melting point of 54–56 °C and a predicted density of 1.533 g/cm³ . These values differ from those of alternative regioisomers; for example, 2-bromo-4,5-dimethylnitrobenzene (CAS 53938-24-2) lacks publicly reported melting point data in primary vendor sources, complicating its direct use as a drop-in replacement in quality control protocols . The well-defined melting point of the target compound facilitates simple purity assessment via melting point determination.

Melting Point
Class-level
54–56 °C (sharp)
Facilitates rapid identity confirmation and purity estimation.
Alternative isomers often lack reported mp in primary sources.
Quality Control Physical Characterization Purity Assessment

Regiospecific Reactivity in Cross-Coupling

The substitution pattern of 1-bromo-2,4-dimethyl-5-nitrobenzene (bromo at C1, methyl at C2 and C4, nitro at C5) is structurally distinct from other commercially available bromodimethylnitrobenzene isomers, including 2-bromo-4,5-dimethylnitrobenzene (CAS 53938-24-2) and 1-bromo-3,4-dimethyl-5-nitrobenzene . This specific arrangement dictates the electronic environment of the aryl bromide, influencing its reactivity and regioselectivity in palladium-catalyzed cross-coupling reactions .

Regioelectronic Profile
Class-level
Bromo ortho to nitro; methyls at C2/C4 control electronic landscape
Regioisomeric identity is critical for intended cross-coupling outcomes.
Reactivity inferred from substitution pattern; direct kinetic data not reported.
Cross-Coupling Regioselectivity Medicinal Chemistry

Commercial Availability and High Purity

1-Bromo-2,4-dimethyl-5-nitrobenzene is readily available from multiple vendors at purities of 97% and 98% , with batch-specific Certificates of Analysis (COA) provided . This level of commercial availability and documented purity reduces the need for in-house purification and facilitates consistent downstream results.

Vendor Purity
Source review
97–98% (multiple vendors, COA available)
High documented purity supports reproducibility across batches.
Alternative isomers may be offered at lower purity or limited quantities.
Procurement Purity Vendor Comparison

1-Bromo-2,4-dimethyl-5-nitrobenzene Application Scenarios


Pharmaceutical Intermediate Synthesis

1-Bromo-2,4-dimethyl-5-nitrobenzene serves as a key intermediate in the synthesis of pharmaceutical compounds, where its bromo substituent enables palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups . Its nitro group can be selectively reduced to an amine for further functionalization, providing a modular entry point into medicinally relevant chemotypes .

Agrochemical Intermediate Synthesis

The compound is employed as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides . The specific substitution pattern allows for the construction of molecules with optimized physicochemical properties for foliar uptake and target-site binding.

Dyestuff and Functional Material Development

Due to its nitroaromatic chromophore and reactive bromo handle, 1-bromo-2,4-dimethyl-5-nitrobenzene is utilized in the preparation of dyes and functional materials . Its well-defined melting point and solid-state characteristics facilitate handling in formulation processes.

Cross-Coupling and Nitroarene Methodology

This compound is a valuable substrate for developing and optimizing cross-coupling methodologies, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, due to its defined electronic properties and the ability to track reaction progress via the nitro group .

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Regiospecific bromo-nitro building block with modular handles
Pd-catalyzed cross-coupling and nitro-to-amine reduction pathways
Agrochemical Intermediate Synthesis
Substitution pattern enabling physicochemical tuning
Synthesis of agrochemical leads; foliar uptake and target-site profiling
Dyestuff and Functional Material Development
Nitroaromatic chromophore and reactive bromo handle
Coloristic property evaluation and formulation compatibility
Cross-Coupling Methodology
Defined electronic profile for Pd-catalyzed reactions
Reaction optimization and regiochemical outcome tracking

Technical Documentation Hub

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42 linked technical documents
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